molecular formula C11H10N2O3 B178858 1-Ethoxy-4-nitroisoquinoline CAS No. 103863-04-3

1-Ethoxy-4-nitroisoquinoline

Cat. No. B178858
CAS RN: 103863-04-3
M. Wt: 218.21 g/mol
InChI Key: ALSLVLBKRHXPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-4-nitroisoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoquinoline, which is a heterocyclic compound with a benzene ring fused to a pyridine ring. The ethoxy and nitro groups in 1-ethoxy-4-nitroisoquinoline make it a versatile compound that can be used in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethoxy-4-nitroisoquinoline is not well understood. However, it is believed that the compound interacts with various enzymes and proteins in the body, leading to changes in their activity. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
1-Ethoxy-4-nitroisoquinoline has been shown to have various biochemical and physiological effects. Studies have shown that the compound has antitumor activity, inhibiting the growth of various cancer cells. It has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethoxy-4-nitroisoquinoline in lab experiments is its versatility. The compound can be used in various reactions to synthesize other compounds with different functional groups. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and proper safety precautions must be taken when handling the compound.

Future Directions

There are several future directions for research on 1-ethoxy-4-nitroisoquinoline. One of the main directions is the development of new isoquinoline derivatives with different functional groups. These compounds can be used in various applications, such as drug development and material science.
Another direction for research is the investigation of the mechanism of action of 1-ethoxy-4-nitroisoquinoline. Understanding how the compound interacts with enzymes and proteins in the body can lead to the development of new drugs and therapies for various diseases.
Conclusion
In conclusion, 1-ethoxy-4-nitroisoquinoline is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized using a simple method and has been shown to have various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, its versatility and potential for applications make it a promising candidate for future research.

Synthesis Methods

The synthesis of 1-ethoxy-4-nitroisoquinoline involves the reaction of 4-nitrophenylacetonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethylformamide or N-methylpyrrolidone. The resulting product is then purified by recrystallization to obtain pure 1-ethoxy-4-nitroisoquinoline.

Scientific Research Applications

1-Ethoxy-4-nitroisoquinoline has been used in various scientific research applications due to its unique properties. One of the main applications of this compound is in the synthesis of other isoquinoline derivatives. It can be used as a starting material to synthesize other compounds with different functional groups.

properties

IUPAC Name

1-ethoxy-4-nitroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11-9-6-4-3-5-8(9)10(7-12-11)13(14)15/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSLVLBKRHXPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C2=CC=CC=C21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346498
Record name 1-Ethoxy-4-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-4-nitroisoquinoline

CAS RN

103863-04-3
Record name 1-Ethoxy-4-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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